molecular formula C8H15NO6 B077288 2-(acetylamino)-2-deoxy-b-D-galactopyranose CAS No. 14131-60-3

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Katalognummer: B077288
CAS-Nummer: 14131-60-3
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: OVRNDRQMDRJTHS-JAJWTYFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(acetylamino)-2-deoxy-b-D-galactopyranose: is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A and is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the use of rare earth metal triflates, such as hafnium triflate and scandium triflate, to selectively synthesize alpha- and beta-glycosides of this compound . This method allows for the preparation of both alpha and beta isomers under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of chitin or chitosan, followed by acetylation. This method is preferred due to its efficiency and the availability of raw materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides, acids, and substituted derivatives, which have significant biological and industrial applications .

Wissenschaftliche Forschungsanwendungen

Biological Functions

Glycosylation and Cell Signaling

  • GalNAc is a crucial substrate in O-linked glycosylation, where it attaches to serine or threonine residues in proteins, influencing their stability, localization, and function. This process is essential for the proper functioning of glycoproteins and glycolipids, which are vital for cell-cell interactions and signaling pathways.

Structural Role in Glycoconjugates

  • As a component of glycosaminoglycans (GAGs), GalNAc contributes to the structural integrity of the extracellular matrix. It is involved in synthesizing various GAGs like chondroitin sulfate and keratan sulfate, which play roles in tissue hydration, elasticity, and cellular communication.

Pharmaceutical Applications

Drug Development

  • GalNAc is utilized in drug formulation due to its ability to enhance the pharmacokinetics of therapeutic agents. Its conjugation with drugs facilitates targeted delivery, improving efficacy while minimizing side effects. For instance, GalNAc-conjugated oligonucleotides have shown promise in gene silencing applications.

Biomarker Identification

  • Research has identified alterations in GalNAc metabolism as potential biomarkers for diseases such as liver fibrosis and certain cancers. Monitoring levels of GalNAc can aid in early diagnosis and treatment monitoring.

Therapeutic Potential

Liver Disease Treatment

  • Studies suggest that GalNAc may play a role in treating liver fibrosis by modulating GAG synthesis and promoting tissue regeneration. Its therapeutic effects are being explored in preclinical models.

Cancer Therapy

  • The potential of GalNAc-conjugated therapies is being investigated for targeted cancer treatment. By attaching GalNAc to therapeutic agents, researchers aim to enhance tumor targeting while reducing systemic toxicity.

Case Studies

Case Study 1: Glycoprotein Synthesis
Research highlighted the role of GalNAc in synthesizing glycoproteins essential for immune response modulation. The study demonstrated how altering the glycosylation pattern affected protein function and immune recognition.

Case Study 2: Biomarker for Liver Disease
A clinical study explored the correlation between serum levels of GalNAc and the progression of liver fibrosis. Results indicated that elevated levels of this amino sugar could serve as a reliable biomarker for early detection.

Wirkmechanismus

2-(acetylamino)-2-deoxy-b-D-galactopyranose exerts its effects by binding to specific receptors, such as the asialoglycoprotein receptor on hepatocytes. This binding facilitates the targeted delivery of therapeutic agents to the liver. The compound also plays a role in the regulation of glycosylation processes, which are essential for protein function and stability .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetylgalactosamine (GalNAc), is an amino sugar derivative of galactose. It plays a critical role in various biological processes, particularly in glycosylation, which is vital for the structural and functional integrity of glycoproteins and glycolipids. This article explores the biological activity of GalNAc, its mechanisms of action, and its implications in health and disease.

Overview of Biological Activity

GalNAc is involved in several key biological functions:

  • Glycosylation : It serves as a precursor for O-glycosylation, a process that modifies proteins and lipids, influencing their stability, localization, and interactions.
  • Cell Signaling : GalNAc-modified proteins are crucial for cell signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
  • Immune Response : Alterations in glycosylation patterns can affect immune cell function and are implicated in autoimmune diseases and cancer.

GalNAc primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. The binding of GalNAc to ASGPR facilitates the targeted delivery of therapeutics to the liver, enhancing their efficacy. This interaction is particularly significant for drug development involving GalNAc-conjugated oligonucleotides used in gene therapy.

Biochemical Pathways

  • Mucin-type O-glycosylation : GalNAc initiates this pathway, which is essential for producing mucins that protect epithelial surfaces.
  • Signal Transduction : The presence of GalNAc on glycoproteins can modulate signal transduction pathways, affecting cellular responses to external stimuli.

Pharmacokinetics

Recent advancements have improved the pharmacokinetics of GalNAc-conjugated therapeutics. These enhancements include increased stability and improved delivery mechanisms, which are crucial for developing effective treatments for liver-related diseases.

Research Findings

Research has demonstrated various biological activities associated with GalNAc:

  • Inhibition of Enzymes : Studies indicate that compounds derived from GalNAc can inhibit enzymes such as human O-linked N-acetylglucosamine hydrolase (OGA), which is relevant in neurodegenerative diseases like Alzheimer's disease .
  • Antitumor Activity : GalNAc derivatives have shown potential in inhibiting tumor growth by modulating glycan structures on cancer cells.
  • Role in Infectious Diseases : The interaction between GalNAc-containing glycans and pathogens highlights its importance in understanding infection mechanisms .

Case Studies

  • Alzheimer's Disease :
    • A study explored the role of GalNAc in modifying tau protein glycosylation, suggesting that increased O-GlcNAcylation could reduce tau aggregation, a hallmark of Alzheimer's pathology .
  • Cancer Therapy :
    • Research indicates that GalNAc-conjugated therapeutics can enhance the delivery of RNA-based drugs to liver tumors, improving treatment outcomes.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
2-(Acetylamino)-2-deoxy-β-D-galactopyranoseGlycosylation precursorASGPR targeting
N-AcetylglucosamineGlycosylation and cell signalingInhibition of specific glycosidases
GalactosamineStructural component in glycoproteinsModulates immune responses

Eigenschaften

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 3
Reactant of Route 3
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 5
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 6
2-(acetylamino)-2-deoxy-b-D-galactopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.